![molecular formula C11H10N2O6 B12590521 4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid CAS No. 600713-74-4](/img/structure/B12590521.png)
4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid is an organic compound with a complex structure that includes a nitro group, a benzoic acid moiety, and a prop-2-en-1-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid typically involves multiple steps. One common method starts with the nitration of 2-aminobenzoic acid to introduce the nitro group. This is followed by the protection of the amino group and subsequent reaction with prop-2-en-1-yl chloroformate to introduce the prop-2-en-1-yl group. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The prop-2-en-1-yl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as alkyl halides and bases like sodium hydroxide are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 4-amino-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid.
Aplicaciones Científicas De Investigación
4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Nitro-2-(prop-2-en-1-yl)phenol: Similar structure but lacks the carboxylic acid group.
4-Nitrobenzoic acid: Similar structure but lacks the prop-2-en-1-yl group.
Uniqueness
4-Nitro-2-({[(prop-2-en-1-yl)oxy]carbonyl}amino)benzoic acid is unique due to the presence of both the nitro group and the prop-2-en-1-yl group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
600713-74-4 |
|---|---|
Fórmula molecular |
C11H10N2O6 |
Peso molecular |
266.21 g/mol |
Nombre IUPAC |
4-nitro-2-(prop-2-enoxycarbonylamino)benzoic acid |
InChI |
InChI=1S/C11H10N2O6/c1-2-5-19-11(16)12-9-6-7(13(17)18)3-4-8(9)10(14)15/h2-4,6H,1,5H2,(H,12,16)(H,14,15) |
Clave InChI |
NYJCGIYZLSRWGE-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


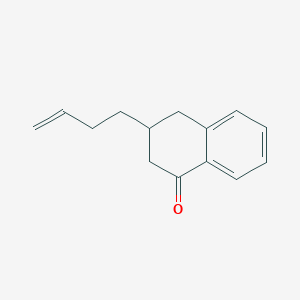
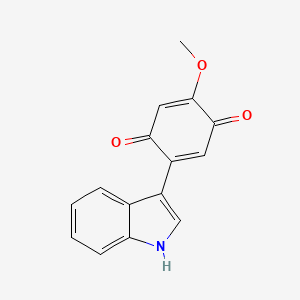
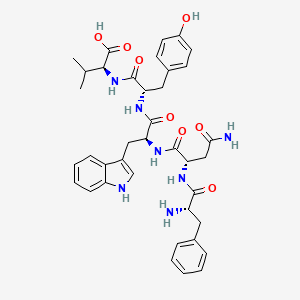
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590470.png)
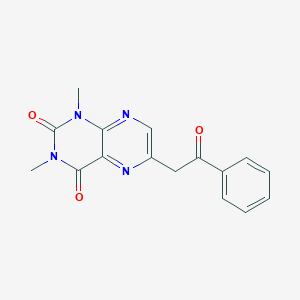
![4-[(3-Chloro-3H-diaziren-3-yl)oxy]benzonitrile](/img/structure/B12590496.png)
![5-Chloro-2-hydroxy-N-{3-[2-(4-methylphenyl)ethoxy]phenyl}benzamide](/img/structure/B12590510.png)
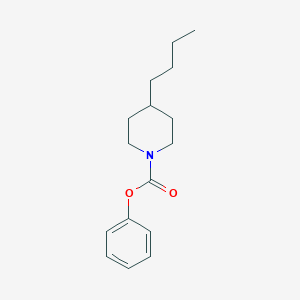
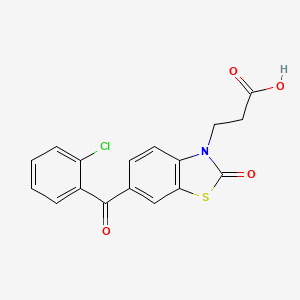
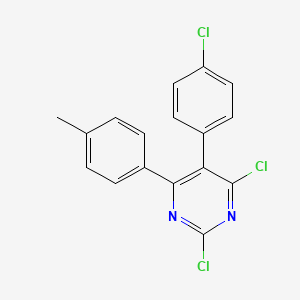
![1-[1-(Propan-2-yl)piperidin-4-yl]-4-(pyridin-2-yl)piperazine](/img/structure/B12590544.png)
![4-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]-3-sulfobenzoic acid](/img/structure/B12590549.png)
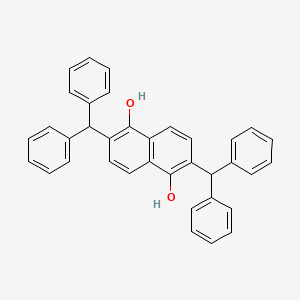
![N,N'-Bis[chloro(diphenyl)silyl]-1,1-diphenylsilanediamine](/img/structure/B12590554.png)
